1-[(Benzyloxy)methyl]-2-bromobenzene
Overview
Description
“1-[(Benzyloxy)methyl]-2-bromobenzene” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that benzyloxy compounds are often used in organic synthesis23.
Synthesis Analysis
The synthesis of “1-[(Benzyloxy)methyl]-2-bromobenzene” is not explicitly mentioned in the search results. However, benzyloxy compounds can be synthesized through various methods, including the reaction of benzyl bromide4. Additionally, the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents, could potentially be used in the synthesis of such compounds5.Molecular Structure Analysis
The molecular structure of “1-[(Benzyloxy)methyl]-2-bromobenzene” is not explicitly provided in the search results. However, it’s known that the compound has a bromobenzene core with a benzyloxy methyl group attached6.Chemical Reactions Analysis
Specific chemical reactions involving “1-[(Benzyloxy)methyl]-2-bromobenzene” are not detailed in the search results. However, benzylic compounds are known to undergo various reactions, including oxidation and reduction7.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(Benzyloxy)methyl]-2-bromobenzene” are not explicitly mentioned in the search results. However, similar compounds like “1-[(Benzyloxy)methyl]-4-bromobenzene” have a molecular weight of 277.166.Scientific Research Applications
1. Anion Sensing Applications
1-[(Benzyloxy)methyl]-2-bromobenzene and related compounds have applications in anion sensing. For instance, a blue fluorescent p-dimesitylboryl-phenyl-functionalized 1,3-bisbenzimidazolyl benzene molecule has been synthesized for sensing cyanide and halide anions like fluoride, chloride, bromide, and iodide. This compound has shown specificity towards smaller anions like fluoride and cyanide, with binding constants ranging from 2.9 × 10^4 to 5 × 10^5 M^-1. Computational studies have aided in understanding the photophysical properties of these molecules and their role as "turn-off" molecular sensors (Brazeau et al., 2017).
2. Thermo Physical Property Measurement
Another area of application is in the measurement and prediction of thermo physical properties of binary liquid mixtures. Studies have been conducted on mixtures like 1,4-dioxane with Bromobenzene, assessing viscosities and densities at different mole fractions and temperatures. These studies help in understanding the mixing behavior of binary mixtures and the molecular interactions between components, which are crucial for applications in chemical engineering and material science (Ramesh et al., 2015).
3. Synthesis and Derivatization in Food Toxicology
In food toxicology, 1-[(Benzyloxy)methyl]-2-bromobenzene derivatives play a role in the synthesis and derivatization of carbonyl compounds. This is important for improving the stability and detection of reactive aldehydes in liquid chromatography/high-resolution mass spectrometry analyses. A brominated O-benzylhydroxylamine, similar in structure to 1-[(Benzyloxy)methyl]-2-bromobenzene, has been used for the mild and selective derivatization of carbonyl compounds, aiding in their detection in complex biological samples (Jouanin et al., 2015).
Safety And Hazards
The specific safety and hazards of “1-[(Benzyloxy)methyl]-2-bromobenzene” are not detailed in the search results. However, similar compounds like benzyloxyacetone are classified as combustible liquids and should be handled with care2.
Future Directions
The future directions for “1-[(Benzyloxy)methyl]-2-bromobenzene” are not explicitly mentioned in the search results. However, Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of unique chemicals6.
Please note that this analysis is based on the limited information available and may not be fully accurate or complete. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
1-bromo-2-(phenylmethoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHVUWKSNPWPQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720174 | |
Record name | 1-[(Benzyloxy)methyl]-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40720174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Benzyloxy)methyl]-2-bromobenzene | |
CAS RN |
81395-28-0 | |
Record name | 1-Bromo-2-[(phenylmethoxy)methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81395-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(Benzyloxy)methyl]-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40720174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.